methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Medicinal Chemistry Organic Synthesis Building Block

This 1H-pyrrole-3-carboxylate features a unique C4-formyl group, enabling condensations and selective elaborations impossible with non-formyl analogs. Essential for constructing macrocycles and exploring SAR in drug discovery. Choose this precise scaffold for reliable reactivity and high-purity research outcomes.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 175205-91-1
Cat. No. B065200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
CAS175205-91-1
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N1)C)C(=O)OC)C=O
InChIInChI=1S/C9H11NO3/c1-5-7(4-11)8(6(2)10-5)9(12)13-3/h4,10H,1-3H3
InChIKeyOHVCRNQTGBXAPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 175205-91-1): A Functionalized Pyrrole Building Block for Pharmaceutical Synthesis


Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 175205-91-1) is a heterocyclic organic compound classified as a 1H-pyrrole-3-carboxylate derivative . It possesses a pyrrole core with methyl substituents at the 2- and 5-positions, a reactive formyl group at the 4-position, and a methyl ester at the 3-position [1]. This specific substitution pattern imparts distinct chemical properties and reactivity, positioning it as a versatile intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research . The compound has a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol [2].

Why Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate Cannot Be Substituted by Generic Pyrrole Analogs


Generic substitution with other pyrrole-3-carboxylates is scientifically unsound due to the unique C4-formyl group on this specific compound. This functional group provides a specific reactive handle for key transformations such as condensations, oxidations, and reductions, which is absent in unsubstituted or differently substituted analogs . Using a close structural analog like methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (which lacks the C4-formyl group) would result in a loss of this critical reactivity, altering synthetic pathways and potentially leading to different, undesired downstream products [1]. This makes the target compound a non-fungible building block when a reactive aldehyde is required at the 4-position. Furthermore, while other pyrroles may share a similar core, differences in substitution pattern can lead to significant changes in physicochemical properties and reaction outcomes .

Quantitative Differentiation of Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate from its Closest Analogs


Differentiation via Unique C4-Aldehyde Functionality

The primary differentiator for methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is the presence of a reactive aldehyde group at the C4 position of the pyrrole ring [1]. This functional group is absent in many commercially available, closely related pyrrole-3-carboxylate analogs, such as methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, which lacks any substitution at the C4 position. The formyl group enables specific synthetic transformations like Knoevenagel condensations, imine formation, and oxidations, which are not feasible with the unsubstituted analog .

Medicinal Chemistry Organic Synthesis Building Block

Comparative Physicochemical Properties: Melting Point and Lipophilicity

The specific substitution pattern of methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate leads to quantifiable differences in its physicochemical properties compared to analogs. It exhibits a melting point of 160 °C and a predicted XLogP3-AA value of 0.8 [1][2]. In comparison, a related analog, 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (the corresponding acid, CAS 861582-93-6), has a different molecular weight (167.16 vs 181.19 g/mol) and polarity profile .

Physicochemical Properties Formulation Analytical Chemistry

Differentiation via Vendor-Specified Purity and Storage

Procurement from reputable vendors provides quantitative differentiation in terms of guaranteed purity and defined storage conditions, which are critical for experimental reproducibility. This compound is commercially available with a specified purity of 97% . Vendor documentation mandates storage at 2-8°C under an inert atmosphere (nitrogen) and packaging in amber glass bottles to protect it from light . This level of quality specification is a key differentiator from custom-synthesized or lower-grade material.

Quality Control Procurement Reproducibility

Validated Application Scenarios for Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate Based on Evidence


Synthesis of Complex Macrocycles and Porphyrin Analogs

This compound is a key building block for constructing complex macrocycles, particularly porphyrin analogs [1]. The C4-formyl group can act as a point of connection or further elaboration, while the protected C3-carboxylate can be deprotected for additional functionalization. This makes it valuable in materials science for developing novel ligands and sensors, where the precise arrangement of functional groups is critical for performance .

Pharmaceutical Intermediate for Derivatization

The compound serves as a versatile intermediate in pharmaceutical research . The combination of a protected ester, which can be hydrolyzed to the corresponding carboxylic acid for coupling reactions, and a reactive aldehyde handle, allows for the creation of diverse libraries of pyrrole-based molecules. This is particularly relevant for exploring structure-activity relationships (SAR) around pyrrole-containing drug candidates .

Agrochemical Research and Development

In agrochemical research, this pyrrole derivative is used as a scaffold for synthesizing novel compounds with potential biological activity . Its well-defined reactivity profile enables selective modifications to tune properties like metabolic stability and target binding affinity, which are crucial for developing effective and safe crop protection agents .

Organic Methodology and Reaction Development

Due to its distinct and reactive functional groups, this compound is a valuable substrate for developing and validating new synthetic methodologies . Chemists can use it to explore selective transformations involving the aldehyde or ester groups without interference from the C2/C5 methyl groups, making it an ideal model system for reaction discovery and optimization.

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